4-(2-Methylhydrazinyl)-1-phenyl-1h-pyrazolo[3,4-d]pyrimidine
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Overview
Description
4-(2-Methylhydrazinyl)-1-phenyl-1h-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[3,4-d]pyrimidine family. These compounds are known for their diverse biological activities and potential therapeutic applications, particularly in the field of cancer research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methylhydrazinyl)-1-phenyl-1h-pyrazolo[3,4-d]pyrimidine typically involves the reaction of hydrazine derivatives with pyrazolo[3,4-d]pyrimidine precursors. One common method includes the condensation of 2-methylhydrazine with 1-phenyl-1h-pyrazolo[3,4-d]pyrimidine under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as laboratory methods, with optimizations for scale, yield, and purity. These methods often involve the use of catalysts and specific reaction conditions to enhance efficiency and reduce costs .
Chemical Reactions Analysis
Types of Reactions
4-(2-Methylhydrazinyl)-1-phenyl-1h-pyrazolo[3,4-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce hydrazine derivatives .
Scientific Research Applications
4-(2-Methylhydrazinyl)-1-phenyl-1h-pyrazolo[3,4-d]pyrimidine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition.
Medicine: Investigated for its anticancer properties, particularly as a potential inhibitor of protein kinases involved in cell growth and proliferation
Mechanism of Action
The mechanism of action of 4-(2-Methylhydrazinyl)-1-phenyl-1h-pyrazolo[3,4-d]pyrimidine involves the inhibition of specific protein kinases, which are enzymes that play a crucial role in cell signaling pathways. By inhibiting these kinases, the compound can interfere with cell growth, differentiation, and survival, making it a promising candidate for cancer therapy .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: A closely related compound with similar biological activities.
Pyrido[2,3-d]pyrimidine: Another heterocyclic compound with potential anticancer properties.
Quinazoline: Known for its use in cancer treatment as a kinase inhibitor.
Furo[2,3-d]pyrimidine: Exhibits diverse biological activities
Uniqueness
4-(2-Methylhydrazinyl)-1-phenyl-1h-pyrazolo[3,4-d]pyrimidine is unique due to its specific structure, which allows it to interact with a distinct set of molecular targets. This specificity can lead to more targeted therapeutic effects with potentially fewer side effects compared to other compounds .
Properties
CAS No. |
5334-63-4 |
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Molecular Formula |
C12H12N6 |
Molecular Weight |
240.26 g/mol |
IUPAC Name |
1-methyl-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)hydrazine |
InChI |
InChI=1S/C12H12N6/c1-13-17-11-10-7-16-18(12(10)15-8-14-11)9-5-3-2-4-6-9/h2-8,13H,1H3,(H,14,15,17) |
InChI Key |
NTHNDSDFPLLCCE-UHFFFAOYSA-N |
Canonical SMILES |
CNNC1=C2C=NN(C2=NC=N1)C3=CC=CC=C3 |
Origin of Product |
United States |
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